molecular formula C20H17N5O3 B2924068 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 900008-12-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

Cat. No.: B2924068
CAS No.: 900008-12-0
M. Wt: 375.388
InChI Key: GBAUOAGPQLMUJE-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a compound of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common approach starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the p-tolyl group and the phenoxyacetamide moiety. The reaction conditions often require precise temperature control, use of appropriate solvents, and purification steps such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. The processes would need to be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better reaction control and reproducibility, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, which can alter functional groups.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (for hydrogenation reactions), acidic or basic catalysts (for facilitating certain substitutions).

Major Products

Depending on the type of reaction, the major products formed can vary. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Researchers investigate its behavior under different chemical reactions to develop new synthetic methodologies.

Biology

In biology, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is explored for its bioactivity. It may exhibit properties such as enzyme inhibition, which can be valuable in studying metabolic pathways or developing biochemical assays.

Medicine

The compound holds potential in medicinal chemistry for drug discovery and development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against diseases like cancer or inflammatory conditions.

Industry

In industrial applications, this compound could be used as a precursor for synthesizing dyes, agrochemicals, or other functional materials. Its stability and reactivity make it suitable for large-scale production of these products.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with similar structures, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide has unique functional groups that confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core differentiates it from simple pyrazole or pyrimidine derivatives, providing enhanced stability and reactivity.

List of Similar Compounds

  • N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

  • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5(4H)-yl)-2-phenoxyacetamide

  • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-thienoxyacetamide

These compounds share similarities in their core structures but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)23-18(26)12-28-16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAUOAGPQLMUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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